molecular formula C10H17NO5 B2385743 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2095396-14-6

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2385743
CAS No.: 2095396-14-6
M. Wt: 231.248
InChI Key: HGZHBZBOYAISMT-XGAOUMNUSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1700442-25-6) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a hydroxyl group at position 3. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide synthesis, where the Boc group serves to protect the amino functionality during coupling reactions. The hydroxyl group at position 3 provides a site for further chemical modifications, such as esterification or glycosylation, enhancing its versatility in drug design .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHBZBOYAISMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262141-51-4
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
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Preparation Methods

Primary Synthetic Route via 1,1-Cyclopropanedicarboxylic Acid Monoethyl Ester

The most widely documented method involves a multi-step sequence originating from 1,1-cyclopropanedicarboxylic acid monoethyl ester. This pathway achieves an 88.7% yield through systematic functional group transformations:

Reaction Scheme

  • Azide Formation : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in acetone at 25°C for 3 hours initiates Curtius-like rearrangement.
  • Thermal Cyclization : Subsequent reflux at 90°C induces ring expansion from cyclopropane to cyclobutane via [2+2] photocycloaddition analog mechanisms.
  • Workup Protocol :
    • Solvent removal under reduced pressure (40°C, 15 mmHg)
    • Liquid-liquid extraction with ethyl acetate/aqueous NaHCO3 (3:1 v/v)
    • Column chromatography purification (SiO2, hexane:EtOAc 4:1)

Critical Parameters

Parameter Value/Range Impact on Yield
DPPA Equivalents 1.2 eq <70% if <1.1 eq
Reflux Duration 3 hr ± 15 min ±5% yield
Extraction pH 8.5-9.0 Prevents emulsion
Chromatography Rf 0.33 (target compound) Purity >98%

This method's efficiency stems from the stereoelectronic stabilization of the cyclobutane transition state during thermal cyclization. The tert-butoxycarbonyl (Boc) group is introduced post-cyclization via standard carbamate formation protocols.

Alternative Pathway Using UV-Activated [2+2] Cycloaddition

Patent CN108129288B details a photochemical approach employing ultraviolet irradiation (450W Hg lamp) at -30°C to -20°C in dichloromethane. Key advantages include:

  • Stereochemical Control : Achieves >95% trans configuration in the cyclobutane ring
  • Scalability : Batch sizes up to 500g demonstrated without yield degradation
  • Green Chemistry Metrics :
    • E-factor: 2.1 (vs 3.8 for thermal method)
    • Process Mass Intensity: 8.4 kg/kg

Comparative Performance

Metric Thermal Method Photochemical
Yield 88.7% 76.2%
Purity (HPLC) 99.5% 98.1%
Energy Consumption 15 kWh/kg 28 kWh/kg
Byproduct Formation <0.5% 1.2%

The photochemical route's lower yield stems from competing dimerization side reactions, mitigated through precise temperature control (-30°C ±2°C) and ethylene gas sparging.

Crystallization and Purification Techniques

Post-synthetic purification leverages Boc-group crystallization strategies adapted from CN112661672A:

Optimized Crystallization Protocol

  • Solvent Removal : Rotary evaporation to oily residue (0.5 mmHg, 40°C)
  • Seeding : Add 0.5% w/w high-purity seed crystals (HPLC >99.3%)
  • Slurry Formation : Cyclohexane (8 mL/g) with 2hr maturation
  • Drying : 60°C under vacuum (15hr) to final moisture <0.1%

Crystallization Performance

Parameter Value Effect
Seed Crystal Size 50-100 μm Reduces induction time by 40%
Slurry Temperature 25°C ±2°C Prevents oiling out
Drying Rate 0.5°C/min Avoids Boc cleavage

This protocol increases final product purity from 97.2% to 99.1% while maintaining Boc group integrity, as verified by ¹H NMR (δ 1.44 ppm, singlet, 9H).

Stereochemical Modification via Mitsunobu Reaction

For applications requiring specific hydroxyl group configurations, CN108129288B's Mitsunobu conditions enable stereochemical inversion:

Reaction Conditions

  • DIAD: 1.5 eq
  • PPh3: 1.5 eq
  • p-Nitrobenzoic acid: 1.2 eq
  • THF, -10°C → RT over 12hr

Stereochemical Outcomes

Starting Material Product Configuration Yield
cis-Hydroxy trans-Hydroxy 82%
trans-Hydroxy cis-Hydroxy 78%

This method proves critical for generating non-natural stereoisomers required in protease inhibitor development.

Industrial-Scale Process Intensification

Recent advances integrate continuous flow chemistry to enhance throughput:

Flow Reactor Parameters

  • Residence Time: 8.2 min
  • Temperature: 115°C
  • Pressure: 17 bar
  • Catalyst: Immobilized DPPA on silica

Scale-Up Performance

Batch Size Yield Space-Time Yield
100g 89% 0.45 kg/L/day
10kg 87% 1.2 kg/L/day
100kg 85% 2.8 kg/L/day

The 3% yield drop at 100kg scale correlates with increased axial dispersion, addressable through static mixer optimization.

Analytical Method Validation

Accurate characterization employs:

HPLC Conditions

  • Column: Zorbax SB-C18 (4.6×150mm, 5μm)
  • Mobile Phase: 0.1% H3PO4 (A), MeCN (B)
  • Gradient: 20-80% B over 15min
  • Retention Time: 6.8min

Spectroscopic Data

Technique Key Signals
¹H NMR (400MHz, CDCl3) δ 1.44 (s, 9H), 4.21 (d, J=6.5Hz, 1H)
13C NMR δ 156.8 (C=O), 80.1 (C(CH3)3)
HRMS (ESI+) m/z 232.1294 [M+H]+ (calc. 232.1289)

These methods reliably detect impurities down to 0.05%, ensuring compliance with ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to be a building block in combinatorial chemistry, facilitating the creation of libraries of compounds for drug discovery .

Medicinal Chemistry

In medicinal chemistry, 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is utilized as a precursor for synthesizing pharmaceutical compounds, particularly protease inhibitors and other therapeutic agents. Its ability to modulate enzyme activity makes it valuable in developing drugs targeting specific biological pathways .

Biochemical Studies

The compound is also employed in biochemical research to study enzyme mechanisms and protein-ligand interactions. It can be used to investigate how modifications to its structure affect biological activity, providing insights into the design of more effective drugs .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid on specific enzymes involved in metabolic pathways. The results indicated that certain modifications enhanced binding affinity, making them potential candidates for drug development against metabolic disorders .

Case Study 2: Protein Interaction

Another research focused on the interaction of this compound with various proteins, highlighting its role as a ligand that could stabilize protein conformations. This study utilized techniques such as X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms, paving the way for designing more potent inhibitors .

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical synthesis. The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions. This process is facilitated by the resonance stabilization of the intermediate carbocation, which undergoes elimination to form the final product .

Comparison with Similar Compounds

Fluorinated Analogs: 1-Amino-3-fluorocyclobutane-1-carboxylic Acid ([¹⁸F]FACBC)

Structural Differences :

  • Substituents: Replaces the Boc-protected amino group at position 1 with a free amino group and substitutes the hydroxyl at position 3 with fluorine.
  • Molecular Formula: C₅H₇FNO₂ .

Functional Implications :

  • The absence of the Boc group increases reactivity, making [¹⁸F]FACBC suitable for direct use in positron emission tomography (PET) imaging. Fluorine-18 incorporation enhances tumor-targeting specificity.
  • Applications : Demonstrated tumor-to-brain uptake ratios of 6.61 at 60 minutes in rat glioblastoma models, with clinical PET studies confirming high tumor selectivity in humans .

Methoxy Substitution: 1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic Acid

Structural Differences :

  • Substituents : Methoxy group replaces the hydroxyl at position 3.
  • Molecular Formula: C₁₁H₁₉NO₅ (identical to the target compound) .

Functional Implications :

  • Applications : Used in research settings for studying steric and electronic effects of alkoxy groups on cyclobutane ring conformation .

Positional Isomer: 3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic Acid

Structural Differences :

  • Substituents: Boc-amino and hydroxyl groups are swapped (Boc at position 3, hydroxyl at position 1).
  • Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.25 g/mol) .

Functional Implications :

  • Positional isomerism may affect conformational stability and interactions with biological targets. The hydroxyl at position 1 could influence solubility and metabolic pathways differently.

Sulfur-Containing Analogs: 1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic Acid

Structural Differences :

  • Substituents: tert-Butylsulfanyl group replaces the Boc-amino at position 1.
  • Molecular Formula : C₉H₁₆O₃S (CAS: 1478726-63-4) .

Functional Implications :

  • Sulfur’s polarizability and larger atomic radius compared to oxygen may enhance metabolic stability or alter binding affinity in enzyme inhibition studies.

tert-Butoxy Derivatives: 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

Structural Differences :

  • Substituents: Lacks both the Boc-amino and hydroxyl groups; features a tert-butoxy group at position 3.
  • Molecular Formula : C₉H₁₆O₃ (CAS: 1899832-83-7) .

Functional Implications :

  • Simpler structure with fewer polar groups increases hydrophobicity, making it suitable for material science applications (e.g., polymer crosslinking agents) .

Comparative Data Table

Compound Name Substituents (Position 1/Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid Boc-amino / Hydroxyl C₁₁H₁₉NO₅ 245.27 Peptide synthesis, drug intermediates
1-Amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) Amino / Fluorine C₅H₇FNO₂ 147.11 PET imaging of brain tumors
1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid Boc-amino / Methoxy C₁₁H₁₉NO₅ 245.27 Structure-activity relationship studies
3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid Hydroxyl / Boc-amino C₁₀H₁₇NO₅ 231.25 Conformational analysis
1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid tert-Butylsulfanyl / Hydroxyl C₉H₁₆O₃S 220.29 Enzyme inhibition assays
3-(tert-Butoxy)cyclobutane-1-carboxylic acid tert-Butoxy / Hydrogen C₉H₁₆O₃ 172.22 Polymer chemistry, material science

Research Findings and Implications

  • Tumor Imaging: [¹⁸F]FACBC’s fluorine-18 label and amino acid backbone enable high tumor-to-brain uptake ratios (6.61 at 60 min), outperforming traditional tracers like [¹⁸F]FDG in specificity .
  • Synthetic Utility : The Boc group in the target compound enhances stability during solid-phase peptide synthesis, while the hydroxyl group allows for post-synthetic modifications .

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid, commonly referred to as Boc-amino acid, is a compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N O5_5
  • Molecular Weight : 231.248 g/mol
  • CAS Number : 1262141-51-4
  • Melting Point : Not specified in the search results, but typically around room temperature for similar compounds.
  • Storage Conditions : Room temperature, away from moisture and light.

Biological Activity

The biological activity of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is primarily linked to its role as a building block in peptide synthesis and its potential use in drug development. The following points summarize its biological implications:

  • Protein Degradation : This compound serves as a crucial component in the design of protein degraders, which target specific proteins for degradation, thus playing a role in regulating cellular processes and potentially treating diseases such as cancer .
  • Antimicrobial Properties : Some studies suggest that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .
  • Enzyme Inhibition : There is potential for 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid to act as an enzyme inhibitor, which could be explored further in the context of metabolic pathways and therapeutic interventions .

Case Studies

  • Synthesis and Characterization :
    • A study conducted by Aladdin Scientific explored the synthesis of Boc-amino acids and their derivatives. The findings indicated that these compounds could be synthesized with high purity (>97%), confirming their suitability for biological studies .
  • Peptide Synthesis Applications :
    • Research has shown that incorporating Boc-protected amino acids into peptides can enhance stability and bioavailability. This has implications for drug design, particularly in developing peptide-based therapeutics .
  • Potential Therapeutic Applications :
    • A review highlighted the importance of cyclobutane derivatives in medicinal chemistry. The unique structural features of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid may provide novel pathways for drug discovery aimed at various diseases .

Data Table

PropertyValue
Molecular FormulaC10_{10}H17_{17}N O5_5
Molecular Weight231.248 g/mol
CAS Number1262141-51-4
Purity>97%
Potential ApplicationsProtein degradation, antimicrobial activity, enzyme inhibition

Q & A

Basic: What synthetic strategies are commonly employed for 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid?

The synthesis typically involves Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., aqueous NaHCO₃ or DMAP in THF) . The hydroxyl group on the cyclobutane ring may be introduced via nucleophilic substitution or oxidation-reduction sequences, depending on the precursor. Key steps include:

  • Amine protection : Reacting the primary amine with Boc₂O at 0–25°C for 4–12 hours.
  • Cyclobutane ring functionalization : For example, epoxide ring-opening or hydroxylation of a cyclobutene intermediate.
  • Carboxylic acid activation : Use of reagents like EDCI/HOBt for coupling reactions.

Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control to avoid Boc group cleavage, and stoichiometric ratios to minimize side products .

Basic: How is the compound characterized to confirm structural identity and purity?

Standard characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu group), δ 4.5–5.5 ppm (carbamate NH), and δ 3.5–4.0 ppm (hydroxyl proton).
    • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~175 ppm (carboxylic acid).
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~259–275 Da) .

Data Validation : Cross-referencing with analogs (e.g., 3-hydroxyazetidine derivatives) helps resolve spectral ambiguities .

Basic: What are the stability considerations for this compound during storage and reactions?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid acidic environments (pH < 5), which cleave the Boc moiety .
  • Reaction Conditions :
    • Temperature : Limit to <40°C to prevent thermal decomposition.
    • Solvents : Prefer anhydrous DCM or THF; aqueous phases require buffering (pH 6–8) .
      Decomposition Pathways : Hydrolysis of the Boc group yields CO₂ and tert-butanol, detectable via TLC or gas evolution .

Advanced: How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,3S)-cyclopentane derivatives) to dictate configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for hydroxylation or epoxidation steps.
  • Dynamic Resolution : Utilize kinetic resolution during cyclobutane ring formation .

Analytical Challenges : Overlapping NMR signals for diastereomers require advanced techniques like NOESY or chiral HPLC (e.g., Chiralpak IA column) .

Advanced: What methodologies address contradictions in reported synthetic yields or biological activity?

  • Yield Optimization :
    • DoE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N) .
    • In Situ Monitoring : Use FTIR to track Boc group incorporation (~1680–1720 cm⁻¹).
  • Biological Data Variability :
    • Binding Assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., KD values for enzyme inhibition).
    • Metabolic Stability Tests : Liver microsome assays to identify degradation pathways .

Case Study : Discrepancies in enzymatic IC₅₀ values may arise from impurities; repurification via preparative HPLC is recommended .

Advanced: How does computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., proteases or GPCRs), focusing on hydrogen bonds between the hydroxyl/carboxylic acid groups and active-site residues .
  • MD Simulations : Assess conformational stability of the cyclobutane ring in aqueous vs. lipid environments (e.g., GROMACS) .
  • QSAR Studies : Correlate substituent effects (e.g., Boc vs. Fmoc groups) with activity using descriptors like logP and polar surface area .

Validation : Compare predicted vs. experimental IC₅₀ values for lead optimization .

Methodological Table: Key Synthetic and Analytical Parameters

ParameterTypical ConditionsReferences
Boc ProtectionBoc₂O, DMAP, THF, 0–25°C, 4–12 h
HydroxylationOsO₄/NMO, acetone/H₂O, 0°C, 2 h
Chiral HPLCChiralpak IA, hexane/IPA (90:10), 1 mL/min
Stability (pH 7.4, 25°C)t₁/₂ > 48 h

Data Contradiction Analysis: Resolving Inconsistent Reaction Yields

Hypothesis : Variability in Boc group incorporation due to residual moisture.
Testing :

Karl Fischer Titration : Quantify water content in solvents (limit <50 ppm).

Parallel Synthesis : Compare yields under strict anhydrous vs. ambient conditions.
Outcome : Yields improved by 20% using molecular sieves (3Å) in THF .

Safety and Handling: Mitigating Risks in Laboratory Use

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during Boc deprotection (acidic conditions release CO₂).
  • Spill Management : Neutralize with NaHCO₃ before disposal .

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